molecular formula C16H15BrO2 B1526940 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one CAS No. 1183611-53-1

1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one

Cat. No.: B1526940
CAS No.: 1183611-53-1
M. Wt: 319.19 g/mol
InChI Key: DTIONHNFXSQRNX-UHFFFAOYSA-N
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Description

Historical Context of Brominated Aryl Ketones

Brominated aryl ketones have played a pivotal role in organic synthesis since the late 19th century. The discovery of phenacyl bromide (C₆H₅C(O)CH₂Br) in 1871 marked a turning point, enabling advances in heterocyclic chemistry and photochemical applications. Early work by Bischler and Möhlau demonstrated the utility of α-bromoacetophenone derivatives in indole synthesis, laying the groundwork for modern methodologies in alkaloid preparation. The introduction of methoxy and methyl substituents, as seen in 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, emerged from mid-20th-century efforts to fine-tune electronic and steric properties for pharmaceutical intermediates.

Structural Classification and Nomenclature

This compound belongs to the diaryl ethanone subclass of brominated ketones, characterized by:

  • Core structure : Ethanone backbone (C(O)CH₃ derivative)
  • Substituents :
    • 2-Bromo-4-methoxyphenyl group at position 1
    • 2-Methylphenyl group at position 2

Systematic IUPAC name :
this compound
Alternative nomenclature :

  • 2-(2-Methylbenzyl)-2-bromo-4-methoxyacetophenone
  • α-Bromo-4-methoxy-2'-methylbenzylacetophenone

The molecular formula (C₁₆H₁₅BrO₂) and weight (319.19 g/mol) are confirmed by high-resolution mass spectrometry data. X-ray crystallography reveals a dihedral angle of 68.5° between the aromatic rings, with bond lengths of 1.93 Å (C-Br) and 1.41 Å (C-O) in the methoxy group.

Significance in Organic Chemistry

This compound exhibits three critical reactivity patterns:

Reactivity Feature Chemical Basis Applications
α-Bromination Labile C-Br bond at β-keto position Suzuki-Miyaura cross-couplings
Methoxy directing Electron-donating -OCH₃ group Regioselective electrophilic substitutions
Steric hindrance Ortho-methyl group on phenyl ring Chiral auxiliary development

Recent studies demonstrate its utility as:

  • Photoinitiator in radical polymerizations (λmax = 315 nm)
  • Intermediate for antiglaucoma agents through carbonic anhydrase inhibition
  • Building block for liquid crystal materials via Ullmann couplings

Related Brominated Methoxyphenyl Derivatives

Key structural analogs include:

Compound Structural Difference Key Properties
2-Bromo-1-(4-methoxyphenyl)ethanone Lacks 2-methylphenyl group Higher solubility in polar aprotic solvents
1-(3-Bromo-4-methoxyphenyl)-2-phenylethanone Bromine at meta position Reduced steric hindrance in nucleophilic substitutions
2-Bromo-4',5-dimethoxyacetophenone Additional methoxy group Enhanced enzyme inhibition potency (Ki = 2.53 nM vs hCA I)

Comparative NMR studies show distinct shifts for the methyl group protons: δ 2.35 ppm (singlet) vs δ 2.28 ppm in para-substituted analogs. The ortho-methyl substitution creates a characteristic deshielding effect on adjacent aromatic protons (δ 7.41 ppm, doublet).

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-5-3-4-6-12(11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIONHNFXSQRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H15BrO2
  • Molecular Weight : 319.2 g/mol
  • IUPAC Name : 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone
  • Appearance : Typically found as a powder with a purity greater than 95%.

The compound features a bromo-substituted aromatic ring and a ketone functional group, which contribute to its reactivity and utility in various chemical reactions.

Organic Synthesis

One of the primary applications of 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one is in organic synthesis. It serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom acts as a leaving group, facilitating nucleophilic substitutions that are crucial in forming more complex molecules.

Synthesis Pathways

  • Bromination Reactions : The compound can be synthesized through bromination of methoxyacetophenone derivatives, allowing for the introduction of the bromo group at specific positions on the aromatic ring.
  • Formation of Hydrazones : The ketone functional group can react with hydrazines to form hydrazones, which have been studied for their biological activities, including antibacterial and antifungal properties.

Pharmacological Applications

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. The compound's structure allows it to interact with biological targets effectively.

Biological Activities

  • Antimicrobial Properties : Compounds related to this structure have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Material Science

In addition to its applications in organic synthesis and pharmacology, this compound is also being explored for its potential uses in material science. Its unique structural features allow for modifications that can enhance material properties.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer formulations, potentially improving thermal stability and mechanical strength. Research into copolymers containing this compound has indicated enhanced performance characteristics compared to traditional materials.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Zhang et al. (2009)Synthesis of HydrazonesDemonstrated effective synthesis pathways using the compound as an intermediate; highlighted antimicrobial activity against various strains.
Liu et al. (2015)Polymer ApplicationsInvestigated the incorporation of this compound into polymer matrices; reported enhanced thermal properties and mechanical strength.
Smith et al. (2020)Antimicrobial StudiesAnalyzed the biological activity of synthesized derivatives; found significant inhibition against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related ethanone derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one R1: 2-Bromo-4-methoxy; R2: 2-methylphenyl ~333.2 (estimated) N/A Intermediate for bioactive molecules
2-Bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one (CAS 145964-98-3) R1: 2-Bromo-2-methoxy-4-methylphenyl ~243.1 N/A Electrophilic alkylating agent
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS 3114-09-8) R1: 3-Bromo-4-methoxy; R2: Cl 263.5 N/A Halogenated precursor for drug synthesis
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one R1: 4-Bromo; R2: thiophen-2-yl ~281.1 N/A Antifungal activity (CYP51 binding)
1-(4-Hydroxyphenyl)-2-bromoethan-1-one R1: 4-Hydroxy; R2: Br ~215.0 N/A Adrenaline-drug intermediate
1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one R1: Adamantyl; R2: pyridin-4-sulfonyl ~361.5 N/A Selective enzyme inhibition
1-(4-Methoxyphenyl)-2-(phenylthio)ethan-1-one R1: 4-Methoxy; R2: phenylthio ~258.3 N/A Metal-free electrophilic activation

Key Observations:

  • Bromine vs. Chlorine: Bromine's larger atomic radius enhances steric hindrance and polarizability compared to chlorine, influencing reactivity in nucleophilic substitutions .
  • Methoxy vs. Hydroxy: Methoxy groups improve lipophilicity and metabolic stability compared to hydroxy groups, which may increase solubility but reduce membrane permeability .
  • Aromatic vs.

Physical and Chemical Properties

  • Melting Points: Derivatives with rigid structures (e.g., adamantyl in ) exhibit higher melting points due to crystalline packing. For example, 1-(4-chloromethylphenyl)-2-(dimethylsulfanylidene)ethan-1-one melts at 137–138°C .
  • Reactivity: Brominated ethanones (e.g., ) undergo nucleophilic substitutions more readily than chlorinated analogs, making them preferred intermediates in cross-coupling reactions .

Preparation Methods

Bromination of 4-Methoxyacetophenone Derivatives

One common approach is the electrophilic aromatic substitution bromination of 4-methoxyacetophenone or its derivatives. The bromination reagent can be elemental bromine or brominating agents such as phenyltrimethylammonium tribromide. The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperatures (0°C to ambient) to control the degree of bromination and avoid polybromination.

For example, bromination of 4-methoxyacetophenone leads to 2-bromo-4-methoxyacetophenone, which serves as a key intermediate for further elaboration.

Coupling with 2-Methylphenyl Moiety

The formation of the ethanone structure with the 2-methylphenyl group can be achieved via Friedel-Crafts acylation or via cross-coupling reactions such as Suzuki or Stille coupling, depending on the available functional groups and desired reaction conditions.

  • Friedel-Crafts Acylation: The 2-bromo-4-methoxyacetophenone intermediate can be reacted with 2-methylbenzene derivatives under Lewis acid catalysis (e.g., AlCl3) to introduce the ethanone linkage.
  • Cross-Coupling Reactions: Palladium-catalyzed coupling reactions between arylboronic acids and aryl halides can be employed to form the biaryl ethanone structure with high regioselectivity and yield.

One-Pot Asymmetric Synthesis (Advanced Method)

Recent literature describes a one-pot asymmetric synthesis approach for related bromoaryl ethanones, involving:

  • Use of B-allyl-1,3,2-dioxaborinane and chiral dibromo bi-naphthol catalysts.
  • Reaction in toluene at controlled temperatures (35°C) for several days.
  • Subsequent addition of palladium catalysts, potassium carbonate, and hydrazine monohydrate to complete the reaction sequence.
  • Purification by silica gel flash chromatography to isolate the desired product.

This method allows for stereoselective synthesis and can be adapted for the preparation of 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one with high enantiomeric excess and purity.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Bromination Br2 or phenyltrimethylammonium tribromide 0°C to ambient THF, dichloromethane 70-85 Control to avoid polybromination
Coupling (Friedel-Crafts) AlCl3 or Pd catalyst 0°C to reflux DCM, toluene 60-80 Requires dry conditions
One-pot asymmetric synthesis B-allyl-1,3,2-dioxaborinane, Pd catalyst 35°C (5 days), then 135°C (18 h) Toluene 75-80 High stereoselectivity, multi-step reaction
Purification Silica gel flash chromatography Ambient Petroleum ether/diethyl ether - Essential for product purity

Analytical Characterization Supporting Preparation

Summary of Key Research Findings

  • The bromination step is critical for regioselectivity; low temperature and controlled reagent addition minimize side reactions.
  • One-pot asymmetric synthesis methods provide high yields and stereochemical control but require longer reaction times and specialized catalysts.
  • The coupling step can be tailored by choosing appropriate catalysts and conditions to optimize yield and selectivity.
  • Purification by flash chromatography is standard to isolate the pure compound from reaction mixtures.
  • Characterization by NMR and MS is essential to confirm the structure and purity of the final product.

Q & A

Basic: What are the common synthetic routes for 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, and which reaction conditions are critical for yield optimization?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation followed by regioselective bromination. Key steps include:

  • Acylation : Use of AlCl₃ as a Lewis acid to facilitate electrophilic substitution on the aromatic ring in anhydrous dichloromethane (DCM) at 0–5°C .
  • Bromination : Controlled addition of N-bromosuccinimide (NBS) or Br₂ in inert solvents (e.g., CCl₄) under UV light or radical initiators (e.g., benzoyl peroxide) .
    Critical parameters include maintaining low temperatures to suppress polybromination, precise stoichiometry (1:1 molar ratio of precursor to brominating agent), and purification via recrystallization in ethanol/water (yield: 70–85%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • ¹H/¹³C NMR : Aryl protons appear as multiplet signals at δ 6.8–7.5 ppm, with distinct methoxy (–OCH₃) singlet at δ 3.8–3.9 ppm. The carbonyl carbon (C=O) resonates at ~200 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C–Br vibration at 550–600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 307.19 (calculated for C₁₆H₁₅BrO₂) with fragmentation patterns confirming bromine isotopic signatures .
  • X-ray Crystallography : Single-crystal studies reveal planar aryl rings with dihedral angles of 15–20°, validated by C–Br bond lengths of 1.89–1.92 Å .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation times). Mitigation strategies include:

  • Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Control Experiments : Compare with analogs (e.g., 2-chloro or 2-fluoro derivatives) to isolate substituent effects .
  • Standardized Protocols : Adhere to OECD guidelines for cytotoxicity testing, ensuring consistent pH (7.4) and serum concentrations (10% FBS) .

Advanced: What computational methods are recommended to predict the reactivity or binding modes of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic sites (e.g., carbonyl carbon) and bromine’s electron-withdrawing effects .
  • Molecular Docking (AutoDock Vina) : Model interactions with kinase targets (e.g., EGFR), using crystallographic data (PDB ID: 1M17) to guide pose selection .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, validated by experimental IC₅₀ values (e.g., 12 µM against HeLa cells) .

Basic: What are the primary applications of this compound in current pharmacological research?

Answer:

  • Kinase Inhibition : The bromine and methoxy groups enhance binding to ATP pockets in kinases (e.g., CDK2), showing IC₅₀ values of 8–15 µM .
  • Anticancer Studies : Induces ROS-mediated apoptosis in colorectal cancer (HCT-116) models at 20 µM .
  • Anti-inflammatory Screening : Inhibits COX-2 by 60% at 50 µM in LPS-stimulated macrophages .

Advanced: How can synthetic protocols be optimized for large-scale production without compromising purity?

Answer:

  • Continuous Flow Reactors : Replace batch processes to improve heat/mass transfer, achieving 90% yield with residence times <30 minutes .
  • In Situ Monitoring : Use inline FTIR or HPLC to track bromination progress (retention time: 8.2 min on C18 column) .
  • Purification : Recrystallize in ethanol/water (7:3 v/v) to achieve >98% purity, confirmed by melting point (mp: 112–114°C) .

Advanced: What strategies mitigate degradation of this compound under standard laboratory storage conditions?

Answer:

  • Storage : Amber vials under argon at –20°C reduce photolytic debromination and hydrolysis .
  • Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to suppress oxidative degradation .
  • Quality Control : Monthly HPLC-UV analysis (λ = 254 nm) to detect degradation products (e.g., demethylated byproduct at RT 6.5 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one

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